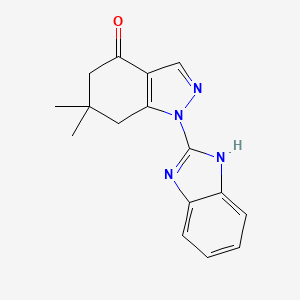

1-(1H-benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1H-benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that features a benzimidazole moiety fused with an indazole ring. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable target for synthetic chemists.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and further functionalization steps. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and cyanogen bromide in acetonitrile solution .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1H-benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole or indazole rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups .

Wissenschaftliche Forschungsanwendungen

1-(1H-benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiparasitic activities.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Wirkmechanismus

The mechanism of action of 1-(1H-benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal functions. This compound can inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, it may interfere with the metabolic pathways of microorganisms, contributing to its antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Benzimidazole: A simpler structure with similar pharmacological properties.

Indazole: Shares the indazole ring but lacks the benzimidazole moiety.

1,4-bis(1H-benzimidazol-2-yl)benzene: Contains two benzimidazole units but differs in overall structure.

Uniqueness: 1-(1H-benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its fused ring system, which combines the properties of both benzimidazole and indazole. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for further research .

Biologische Aktivität

The compound 1-(1H-benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a member of the indazole family and has garnered attention for its potential biological activities. This article explores its biological properties, particularly focusing on its inhibitory effects on human neutrophil elastase (HNE), antimicrobial activity, and antioxidant properties.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula: C13H15N3O

- SMILES Notation: CC1=C(C)C=C2N=C(CNC)NC2=C1

This structure indicates a complex arrangement that contributes to its biological activity.

1. Inhibition of Human Neutrophil Elastase (HNE)

Recent studies have demonstrated that derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one core exhibit significant inhibition of HNE. HNE is a serine protease implicated in various inflammatory diseases and cancer.

Key Findings:

- The synthesized compounds showed Ki values ranging from 6 to 35 nM, indicating high potency as HNE inhibitors .

- Kinetic studies confirmed that these compounds act as competitive inhibitors of HNE .

Table 1: Inhibitory Activity of Selected Compounds

| Compound | Ki (nM) | Stability (Half-life in Buffer) |

|---|---|---|

| Compound 6a | 11 | >60 min |

| Compound 7a | 35 | >60 min |

| Sivelestat (Reference) | 24 | N/A |

These results suggest that the This compound derivatives could lead to new therapeutic strategies for managing diseases with excessive HNE activity.

2. Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been widely studied. A series of compounds derived from 2-amino-5,6-dimethyl-1H-benzimidazole were evaluated for their antimicrobial efficacy against various pathogens.

Key Findings:

- The synthesized benzimidazole derivatives exhibited promising antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Candida albicans | 64 µg/mL |

These findings indicate that modifications to the benzimidazole core can enhance antimicrobial effectiveness.

3. Antioxidant Properties

The antioxidant capacity of the compound was evaluated through various assays. Antioxidants are crucial in combating oxidative stress-related diseases.

Key Findings:

- The compound demonstrated significant radical scavenging activity.

Table 3: Antioxidant Activity Assay Results

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These results highlight the potential of this compound as a natural antioxidant agent.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activities associated with this compound:

- Study on HNE Inhibition: A detailed investigation into the structure-activity relationship (SAR) revealed that specific substitutions on the indazole core significantly enhance HNE inhibitory activity. The study emphasized the importance of the N2 isomer , which showed superior potency compared to other isomers .

- Antimicrobial Evaluation: Research conducted on a variety of benzimidazole derivatives indicated a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. The findings suggest that these compounds could serve as lead candidates for developing new antibiotics .

- Antioxidant Studies: Investigations into the antioxidant properties demonstrated that the compound effectively neutralizes free radicals, making it a candidate for further exploration in nutraceutical applications .

Eigenschaften

IUPAC Name |

1-(1H-benzimidazol-2-yl)-6,6-dimethyl-5,7-dihydroindazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-16(2)7-13-10(14(21)8-16)9-17-20(13)15-18-11-5-3-4-6-12(11)19-15/h3-6,9H,7-8H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJOAGWJRBYQHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=NN2C3=NC4=CC=CC=C4N3)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.